![molecular formula C9H13N3O2 B2579508 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane CAS No. 1935578-53-2](/img/structure/B2579508.png)

5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

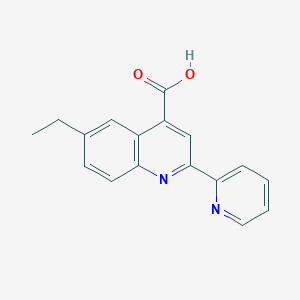

Description

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two carbon atoms, two nitrogen atoms, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .Molecular Structure Analysis

The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .Chemical Reactions Analysis

It was found that 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole compounds can vary widely depending on their specific structure and substituents. For example, some compounds are solid at room temperature .Scientific Research Applications

Anticancer Activity

Oxadiazoles have garnered attention for their potential as anticancer agents. Researchers synthesized a unique series of oxadiazoles by cyclizing benzophenone hydrazide and subsequently nucleophilically alkylating the heterocyclic scaffold . Among these compounds, Compound 7h demonstrated potent anticancer activity with IC50 values of 112.6 µg/ml against MCF-7 cell lines and 126.7 µg/ml against KB cell lines. Importantly, it exhibited lower toxicity in normal cell lines (L292). The exploration of oxadiazoles as promising scaffolds in medicinal chemistry continues to be an active area of research.

Muscarinic Ligands

In another study, oxadiazole derivatives were investigated as muscarinic ligands. Specifically, ligands containing a 3-amino- or 3-methyl-1,2,4-oxadiazol-5-yl group attached to an 8-methyl-8-azabicyclo[3.2.1]oct-2-ene or 8-methyl-8-azabicyclo[3.2.1]octane head group showed significant binding constants in rat heart, rat brain, and m1- or m3-transfected CHO cell membrane preparations . These findings highlight the potential of oxadiazoles in muscarinic receptor modulation.

Energetic Materials

The compound’s unique structure also makes it relevant in the field of energetic materials. Its low mechanical sensitivity and high gas volume after detonation at standard temperature and pressure position it as a novel type of blunt energetic material with promising applications .

Anti-Inflammatory and Analgesic Effects

Given the presence of morpholine and piperidine kernels, which are known for their pharmacological properties, this compound may exhibit anti-inflammatory and analgesic effects . Further studies are needed to validate these potential applications.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[34]octane and 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[31,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

The specific interaction of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[34]octane and 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3It’s worth noting that certain 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .

Biochemical Pathways

The specific biochemical pathways affected by 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[34]octane and 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biological pathways due to their broad spectrum of biological activities .

Result of Action

oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

properties

IUPAC Name |

5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-6-11-8(14-12-6)7-2-10-3-9(7)4-13-5-9/h7,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBBOKLTVTVKKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CNCC23COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[2.4]heptane-2-carbaldehyde](/img/structure/B2579425.png)

![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2579432.png)

![2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2579435.png)

![(E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2579436.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2579442.png)